5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, 3-(trifluoromethyl)phenol, and thieno[2,3-d]pyrimidine precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the phenoxy group.
Cyclization reactions: to form the thienopyrimidine core.
Functional group modifications: to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysis: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Utilizing its unique chemical properties in material science.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine include other thienopyrimidines with different substitution patterns. Examples might be:
4-(3-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine: .
5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidine: .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
Biological Activity
The compound 5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine (CAS Number: 315683-75-1) is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H13F3N2O2S, indicating the presence of a thieno-pyrimidine core with methoxy and trifluoromethyl substituents. The structural features contribute to its pharmacological properties, which are explored in the following sections.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies indicate that derivatives of thieno[2,3-d]pyrimidines can inhibit cell proliferation in various cancer cell lines:
- Inhibition of Cell Proliferation : A study showed that related compounds significantly inhibited cell growth in the A431 vulvar epidermal carcinoma cell line, with IC50 values indicating potent activity against tumor cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways, particularly targeting Bcl-2 family proteins, which are crucial for cell survival .
Kinase Inhibition
In addition to anticancer properties, this compound has been evaluated for its kinase inhibitory activities:
- Targeting Kinases : It has been noted that thieno[2,3-d]pyrimidine derivatives can act as inhibitors of various kinases involved in cancer progression. For example, one study reported that modifications in the structure could enhance selectivity and potency against specific kinases like Akt1 .
- Efficacy : The efficacy of such compounds was highlighted by a reduction in tumor growth by 42% upon administration in animal models .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated:
- Broad-Spectrum Activity : Similar derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiazole derivatives demonstrated MIC values lower than standard antibiotics like ampicillin .
- Mechanism : The antimicrobial action is believed to stem from interference with bacterial topoisomerases, crucial for DNA replication .
Case Study 1: Anticancer Efficacy
In a preclinical study involving human cancer cell lines:
- Objective : To evaluate the cytotoxic effects of this compound.
- Results : The compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than many existing chemotherapeutics.
- : This suggests a promising role for this compound in cancer therapy.
Case Study 2: Kinase Inhibition Profile
A comparative analysis was performed on various thieno[2,3-d]pyrimidines:
- Objective : To assess their kinase inhibition capabilities.
- Results : Compounds with similar structures showed potent inhibition against several kinases involved in cancer signaling pathways.
- : This reinforces the potential for developing targeted therapies using these compounds.
Table 1: Biological Activity Summary
Activity Type | Test System | IC50 Value | Reference |
---|---|---|---|
Anticancer | A431 Cell Line | < 10 µM | |
Kinase Inhibition | Akt1 Kinase | 15 µM | |
Antimicrobial | S. aureus | 0.008 µg/mL |
Table 2: Structural Variants and Their Activities
Compound Variant | Activity Type | Observed Effect |
---|---|---|
Thieno[2,3-d]pyrimidine Derivative A | Anticancer | Tumor Growth Inhibition |
Thieno[2,3-d]pyrimidine Derivative B | Kinase Inhibition | Selective Inhibition |
Thiazole Derivative | Antimicrobial | Broad-Spectrum Activity |
Properties
IUPAC Name |
5-(4-methoxyphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O2S/c1-26-14-7-5-12(6-8-14)16-10-28-19-17(16)18(24-11-25-19)27-15-4-2-3-13(9-15)20(21,22)23/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFHBQGIACCELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.